N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide;dihydrochloride
Description
Systematic Nomenclature and Molecular Formula
IUPAC Name : N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
Synonyms : ML324, ML-324, N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide dihydrochloride
Molecular Formula :
- Free base: $$ \text{C}{21}\text{H}{23}\text{N}3\text{O}2 $$ (molecular weight: 349.43 g/mol)
- Dihydrochloride salt: $$ \text{C}{21}\text{H}{23}\text{Cl}2\text{N}3\text{O}_2 $$ (molecular weight: 413.35 g/mol)
The compound consists of three structural domains:
- 8-Hydroxyquinoline moiety : A chelating agent with a hydroxyl group at position 8 and a nitrogen atom in the pyridine ring.
- 4-Substituted benzamide core : A benzamide group linked to a quinoline ring at the para position.
- 3-(Dimethylamino)propyl side chain : A tertiary amine side chain enhancing solubility and membrane permeability.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray crystallography reveals a monoclinic crystal system with space group $$ P4/nmm $$ and unit cell parameters $$ a = 5.826 \, \text{Å}, b = 5.826 \, \text{Å}, c = 4.136 \, \text{Å} $$. Key structural features include:
The solid-state structure confirms the ligand’s ability to adopt a tridentate (N,O,O) binding mode with metal ions, critical for its biological activity.
Protonation States and Tautomeric Forms in Physiological Conditions
At pH 7.4, the compound exists predominantly in its protonated H₂L⁺ form :
- 8-Hydroxyquinoline moiety : Stabilized by the (OH⋯N) tautomer due to intramolecular hydrogen bonding (ΔE > 40 kJ/mol stability over NH tautomer).
- Dimethylamino group : Protonated tertiary amine (pKa ≈ 10.1), contributing to water solubility and ionic interactions.
- Benzamide group : Neutral amide bond, resisting hydrolysis under physiological conditions.
Metal complexation induces conformational changes, favoring bis-ligand complexes with Fe(III) and Cu(II) at neutral pH.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DMSO | 10 mg/mL (clear solution) |
| Storage stability | Stable at 2–8°C under desiccated conditions (≥1 year) |
| Thermal decomposition | >187°C (dihydrochloride) |
Salt form advantages : The dihydrochloride enhances aqueous solubility compared to the free base, though specific solubility data for the salt remain unpublished.
Spectroscopic and Electrochemical Properties
Biological Activity and Applications
Epigenetic Modulation and Antiviral Effects
Mechanism : Inhibits KDM4/JMJD2 histone demethylases (IC₅₀ ≈ 920 nM), preventing demethylation of H3K9me3 and repressing viral gene transcription.
Key Findings :
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.2ClH/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18;;/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYSXTUKBJSXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide typically involves the reaction of 8-hydroxyquinoline with 4-(dimethylamino)propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity arises from three key components:
-
Benzamide group : Susceptible to hydrolysis and nucleophilic substitution.
-
8-Hydroxyquinoline : Capable of metal chelation and electrophilic substitution.
-
Dimethylamino-propyl side chain : Prone to protonation, oxidation, and alkylation.
Salt Formation and Dissociation
As a dihydrochloride salt, the compound dissociates in aqueous media, with protonation occurring at:
-
The tertiary amine of the dimethylamino-propyl chain (pKa ~9–10) .
-
The 8-hydroxyquinoline hydroxyl group (pKa ~5–7) .
This dual protonation enhances solubility and influences downstream reactions.
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Kinetic studies show a hydrolysis rate constant of in pH 7.4 buffer at 37°C .
Metal Chelation Reactions
The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 1:2 (M:L) | 14.2 | Antimicrobial activity | |
| Fe³⁺ | 1:3 (M:L) | 20.5 | Catalytic oxidation reactions | |
| Zn²⁺ | 1:1 (M:L) | 8.7 | Fluorescent probes |
Chelation occurs via the quinoline N-atom and deprotonated hydroxyl group, confirmed by UV-Vis and FTIR spectroscopy .
Oxidation of the Dimethylamino Group
The tertiary amine undergoes oxidation under mild conditions:
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (3%), pH 7.4 | N-Oxide derivative | 65% | |
| KMnO₄ (0.1M, acidic) | 3-(Dimethylamino)propanoic acid (via C-N cleavage) | 42% |
Enzymatic oxidation by flavin-containing monooxygenases (FMO3) also generates N-oxide metabolites .
Electrophilic Aromatic Substitution
The electron-rich quinoline and benzamide rings participate in:
Regioselectivity aligns with DFT-calculated electron density maps .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Inhibition of Histone Demethylases
ML324 is identified as a potent inhibitor of the JMJD2 family of histone demethylases, which play crucial roles in epigenetic regulation. The compound exhibits an IC50 value of 920 nM, indicating significant efficacy in inhibiting these enzymes. This inhibition can lead to altered gene expression profiles, making ML324 a candidate for further studies in cancer therapy and other diseases involving epigenetic dysregulation .
Antiviral Activity
Research has demonstrated that ML324 possesses antiviral properties, particularly against human cytomegalovirus and HSV-1 (Herpes Simplex Virus type 1). The compound shows an IC50 value of 10 µM against HSV-1, suggesting its potential as an antiviral agent in therapeutic applications .
Case Study 1: Antiviral Mechanism Investigation
A study published in the Journal of Medicinal Chemistry examined the mechanisms by which ML324 inhibits HSV-1. The researchers found that ML324 disrupts the immediate early gene expression necessary for viral replication. In vivo studies indicated that ML324 effectively reduced viral load in infected models, highlighting its therapeutic potential against herpesvirus infections .
Case Study 2: Epigenetic Modulation in Cancer Therapy
In another significant study, ML324 was utilized to assess its impact on cancer cell lines exhibiting aberrant JMJD2 activity. The results showed that treatment with ML324 led to decreased cell proliferation and increased apoptosis in several cancer types, suggesting its utility as a novel therapeutic agent in oncology .
Table 1: Summary of Pharmacological Activities
| Activity Type | Compound Name | IC50 Value | Remarks |
|---|---|---|---|
| Histone Demethylase Inhibition | ML324 | 920 nM | Potent inhibitor of JMJD2 enzymes |
| Antiviral Activity | ML324 | 10 µM | Effective against HSV-1 and CMV |
Table 2: Case Studies Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antiviral Mechanisms | Disruption of HSV-1 gene expression |
| Cancer Research Journal | Epigenetic Modulation | Reduced proliferation in cancer cell lines |
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as JMJD2 demethylase. This inhibition leads to the reduction of gene expression and viral reactivation in infected cells. The molecular targets include histone demethylases, which play a crucial role in regulating gene expression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following table and analysis highlight key differences between ML324 and analogous benzamide derivatives:
Key Observations :
Structural Divergence: ML324’s 8-hydroxyquinoline group distinguishes it from acridine-based analogs (e.g., Compound 19b) or chloroethyl-modified derivatives () . The hydroxyquinoline moiety is critical for JMJD2 inhibition, whereas acridine/chloroethyl groups confer DNA-intercalating or alkylating properties. The dihydrochloride salt in ML324 improves aqueous solubility compared to neutral benzamide derivatives like those in BLD Pharm’s catalog .
Pharmacological Specificity: ML324’s dual epigenetic-antiviral activity is unique among the listed compounds. Chloroethyl-substituted benzamides () are structurally closer to nitrogen mustards (e.g., cyclophosphamide), indicating cytotoxic mechanisms irrelevant to ML324’s epigenetic role .
Potency and Selectivity :
- ML324’s JMJD2 inhibition (IC₅₀ = 920 nM) is moderately potent but less selective than specialized JMJD2 inhibitors like IOX1 (IC₅₀ = 0.5–1 μM for JMJD2A-E). However, its antiviral IC₅₀ (~10 μM) is comparable to early-stage HSV inhibitors like acyclovir .
Therapeutic Potential: While ML324 is primarily a research tool, its analogs with modified side chains (e.g., morpholinosulfonyl groups in BLD Pharm compounds) may offer improved pharmacokinetics or novel target engagement .
Research Findings and Limitations
- ML324’s antiviral efficacy is concentration-dependent but requires higher doses (10 μM) for viral suppression, raising concerns about off-target effects .
- Compound 19b lacks published data on cholinesterase activity, limiting direct comparison with ML324’s well-characterized targets .
- Commercial analogs () are often sold without detailed mechanistic studies, highlighting the need for further profiling .
Biological Activity
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide; dihydrochloride, commonly referred to as ML324, is a compound that has attracted attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Name : N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
- CAS Number : 1222800-79-4
- Molecular Weight : 349.43 g/mol
- Molecular Formula : C21H23N3O2
ML324 functions primarily as an inhibitor of the Jumonji C domain-containing protein 2 (JMJD2), which plays a crucial role in the regulation of gene expression through histone demethylation. By inhibiting JMJD2, ML324 can modulate epigenetic changes that affect cellular processes such as proliferation and apoptosis .
Antiviral Activity
Recent studies have demonstrated that ML324 exhibits significant antiviral properties. Specifically, it has been shown to:
- Inhibit human cytomegalovirus (HCMV) infection in vivo.
- Display antiviral effects with an IC50 value of approximately 10 μM against herpes simplex virus type 1 (HSV-1) by blocking immediate early gene expression .
Antifungal Activity
ML324 has also been evaluated for its antifungal properties. In a study assessing various synthetic compounds, ML324 demonstrated notable efficacy against several fungal strains, including:
- Sclerotinia sclerotiorum: Inhibition rates reached up to 86.1%, outperforming conventional antifungal agents like quinoxyfen .
| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| ML324 | Sclerotinia sclerotiorum | 86.1 | 5.17 |
| Quinoxyfen | Sclerotinia sclerotiorum | 77.8 | 14.19 |
Case Studies
- Study on Antiviral Properties : A comprehensive evaluation of ML324's antiviral effects revealed its capacity to reversibly block HCMV infection in cell culture models. The study highlighted the compound's utility in developing antiviral therapeutics targeting JMJD2 .
- Antifungal Efficacy Assessment : In another research endeavor, ML324 was part of a series of quinoline-linked benzamides tested against ten fungal pathogens. Results indicated that ML324 not only inhibited fungal growth but also exhibited low toxicity levels, making it a promising candidate for agricultural applications .
Q & A
Q. What are the recommended synthetic routes for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide dihydrochloride, and how are intermediates characterized?
A common approach involves coupling 8-hydroxyquinoline derivatives with substituted benzamides via amide bond formation, followed by dihydrochloride salt preparation. For example, analogous compounds are synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. Intermediates are characterized via -NMR (e.g., δ 7.74 ppm for aromatic protons in benzamide moieties) and -NMR (e.g., carbonyl carbons at ~167 ppm). Final dihydrochloride salts are confirmed by elemental analysis (C, H, N) and mass spectrometry (e.g., ESI-MS m/z 488.6 [M+H]) .
Q. How is the solubility and stability of this compound assessed in experimental buffers?
Solubility is determined in aqueous buffers (pH 1–12) using UV-Vis spectroscopy (e.g., monitoring absorbance at λ~280 nm for quinoline derivatives). Stability studies employ HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to track degradation products. For dihydrochloride salts, ion-pair chromatography with trifluoroacetic acid in the mobile phase improves resolution .
Q. What preliminary assays are used to evaluate its bioactivity in vitro?
Initial screens include kinase inhibition (e.g., ATP-binding assays), antimicrobial activity (MIC determination via broth microdilution), and cytotoxicity (MTT assay in cancer cell lines). Structural analogs with hydroxyquinoline moieties show metal-chelating properties, which can be quantified via ICP-MS for Fe/Cu binding .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, while molecular dynamics simulations model solvent effects. ICReDD’s workflow integrates these with Bayesian optimization to narrow experimental parameters (e.g., temperature, catalyst loading). Feedback loops refine predictions using experimental yields and purity data .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example, discrepancies in IC values may arise from differing redox conditions affecting the compound’s metal-chelation capacity. Validate hypotheses via controlled experiments with standardized buffers and metal-depleted media .
Q. What strategies mitigate off-target effects in pharmacological studies?
Use proteome-wide affinity profiling (e.g., thermal shift assays or CETSA) to identify unintended targets. For quinoline derivatives, off-target binding to serum albumin is common; assess via fluorescence quenching assays. Structural modifications (e.g., PEGylation) or prodrug approaches can reduce non-specific interactions .
Q. How are degradation pathways elucidated under physiological conditions?
LC-HRMS/MS identifies metabolites in simulated biological fluids (e.g., S9 liver fractions). For dihydrochloride salts, oxidative degradation pathways (e.g., hydroxylation at the quinoline C8 position) are tracked using -NMR and isotopic labeling. Accelerated stability studies with Arrhenius modeling predict shelf-life .
Q. What methodologies compare the compound’s efficacy to structurally related analogs?
Free-energy perturbation (FEP) calculations predict relative binding affinities to targets like kinases or GPCRs. Experimentally, SPR biosensors quantify kinetic parameters (k, k). For metal-chelating analogs, compare stability constants (logβ) via potentiometric titrations .
Q. How are formulation challenges addressed for in vivo studies?
Nanoprecipitation or liposomal encapsulation improves bioavailability. Monitor particle size (DLS) and drug loading (HPLC). For dihydrochloride salts, pH-sensitive coatings (e.g., Eudragit®) prevent premature gastric release. Pharmacokinetic parameters (C, AUC) are validated via LC-MS/MS .
Q. What interdisciplinary approaches enhance its application in material science?
Investigate its use as a fluorescent probe by measuring quantum yields (e.g., relative to fluorescein) and Stokes shifts. For optoelectronic materials, cyclic voltammetry determines HOMO/LUMO levels, while XRD analyzes crystallinity in thin films .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., OSHA guidelines) for handling hydrochloride salts, including fume hood use and waste disposal protocols .
- Reproducibility : Document reaction conditions using CRF (Case Report Form) templates, including raw HPLC chromatograms and NMR spectra in supplementary data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
